N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide
Description
N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide is a chemical compound that belongs to the class of thiadiazole derivatives.
Properties
IUPAC Name |
N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2S2/c9-5(13)3-15-8-12-11-7(16-8)10-6(14)4-1-2-4/h4H,1-3H2,(H2,9,13)(H,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUUFDQYGWDDLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide typically involves the stepwise alkylation of the sulfur atom and acylation of the nitrogen atom. The starting reagent is often 5-amino-1,3,4-thiadiazole-2-thiol . The reaction conditions usually involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or sulfanyl groups are replaced by other functional groups. Common reagents and conditions used in these reactions include organic solvents like ethanol and catalysts such as palladium on carbon.
Scientific Research Applications
N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential as an enzyme inhibitor.
Medicine: It shows promise in the development of new drugs, particularly for its anticancer and anti-inflammatory properties.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can lead to the disruption of cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide can be compared with other thiadiazole derivatives, such as:
- N-[5-({2-[(4-Fluorobenzyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide
- N-{5-[(2-amino-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide These compounds share similar structural features but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Biological Activity
N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide is a compound belonging to the thiadiazole family, which has garnered attention for its potential biological activities. This article reviews the synthesis, mechanisms of action, and biological effects of this compound, drawing from various research findings and case studies.
Chemical Structure and Synthesis
The compound features a cyclopropane ring attached to a thiadiazole moiety, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions, often starting with thiosemicarbazide derivatives and carboxylic acids under specific conditions to yield the desired product. The general synthetic route can be summarized as follows:
- Preparation of Thiosemicarbazide : Reacting appropriate carbonyl compounds with thiosemicarbazide.
- Cyclization : Subjecting the thiosemicarbazide to cyclization reactions with carboxylic acids or their derivatives.
- Purification : Employing recrystallization or chromatography to obtain high-purity compounds.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. The presence of functional groups such as amino and sulfanyl allows for the formation of hydrogen bonds and coordination with metal ions, potentially influencing enzyme activity and cellular pathways.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies have shown that thiadiazole derivatives can possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains.
- Antitubercular Activity : A related study highlighted that analogues of thiadiazole compounds exhibited potent inhibitory activity against Mycobacterium tuberculosis (Mtb) ketol-acid reductoisomerase (KARI), suggesting potential applications in tuberculosis treatment . The most effective analogues showed minimum inhibitory concentration (MIC) values as low as 1 mM against Mtb H37Rv.
Case Studies and Research Findings
Several studies have explored the biological implications of thiadiazole derivatives:
- Inhibition Studies : A series of synthesized compounds were evaluated for their binding affinity to Mtb KARI through molecular docking simulations. Compounds exhibited Ki values indicating strong binding capabilities, essential for their inhibitory action .
- Cell Line Testing : In vitro testing on HEK cell lines showed low toxicity levels for certain derivatives, suggesting a favorable therapeutic index. The protection index (PI) values indicated a promising safety profile alongside effectiveness against Mtb .
- Mechanistic Insights : Molecular dynamics simulations provided insights into how these compounds interact at the molecular level with target enzymes, reinforcing their potential as drug candidates .
Data Summary
The following table summarizes key findings from various studies regarding the biological activity of this compound and its analogues:
| Compound | Target | MIC (mM) | Ki (mM) | Protection Index |
|---|---|---|---|---|
| 5b | Mtb KARI | 1 | 2.02 | 110.2 |
| 5c | Mtb KARI | 1 | 5.48 | 92.9 |
| 6c | Mtb KARI | 1 | 4.72 | 87.4 |
Q & A
Q. What are the critical steps in synthesizing N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide, and how can yield be optimized?
The synthesis typically involves multi-step organic reactions:
- Thiadiazole ring formation : Cyclization of thiosemicarbazide with carboxylic acid derivatives under acidic conditions .
- Functional group introduction : Sulfanyl and carbamoylmethyl groups are added via nucleophilic substitution or coupling reactions .
- Cyclopropane incorporation : Cyclopropanecarboxamide is attached using carbodiimide-mediated amide bond formation . Optimization strategies include using polar aprotic solvents (e.g., DMF), controlled temperatures (60–80°C), and purification via column chromatography or recrystallization .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?
- NMR (¹H/¹³C) : Confirm the presence of cyclopropane protons (δ ~1.2–2.0 ppm) and thiadiazole carbons (δ ~160–170 ppm) .
- IR spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and thiadiazole C=N vibrations (~1500 cm⁻¹) .
- Mass spectrometry : Validate molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns .
- Elemental analysis : Ensure purity (>95%) and stoichiometric consistency .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Enzyme inhibition : Use fluorometric or colorimetric assays (e.g., against kinases or proteases) with IC₅₀ calculations .
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays on bacterial/fungal strains .
- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess apoptosis induction .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enzyme inhibition data for this compound?
- Assay standardization : Control variables like pH, temperature, and enzyme source (recombinant vs. native) .
- Competitive vs. non-competitive inhibition : Perform Lineweaver-Burk plots to determine inhibition type .
- Structural analogs : Compare activity of derivatives to identify critical functional groups (e.g., cyclopropane vs. adamantane substitutions) .
Q. What structural modifications enhance bioavailability without compromising activity?
- Solubility enhancement : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) or use prodrug strategies (e.g., esterification) .
- Metabolic stability : Replace labile groups (e.g., methyl sulfanyl with trifluoromethyl) to reduce CYP450-mediated degradation .
- Permeability : Assess logP values and employ cyclopropane ring modifications to improve membrane penetration .
Q. How does X-ray crystallography elucidate the compound’s interaction with biological targets?
- Co-crystallization : Soak the compound with target proteins (e.g., kinases) and resolve structures using SHELX/T .
- Binding mode analysis : Identify hydrogen bonds (e.g., between carboxamide and active-site residues) and hydrophobic interactions (cyclopropane with pocket residues) .
- Thermal stability : Use TGA/DSC to correlate structural rigidity with activity .
Methodological Notes
- Data contradiction analysis : Always cross-validate results using orthogonal assays (e.g., SPR for binding affinity alongside enzymatic assays) .
- Crystallographic refinement : Employ SHELXL for high-resolution data to minimize R-factors (<5%) .
- SAR studies : Prioritize substituents at the thiadiazole 5-position (e.g., carbamoylmethyl vs. benzylsulfanyl) for activity optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
